molecular formula C9H16O2 B12210221 Cyclobutanecarboxylic acid, 3-butyl- CAS No. 66016-18-0

Cyclobutanecarboxylic acid, 3-butyl-

Cat. No.: B12210221
CAS No.: 66016-18-0
M. Wt: 156.22 g/mol
InChI Key: SBOOJIXNMWZCGM-UHFFFAOYSA-N
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Description

3-Butylcyclobutanecarboxylic acid is an organic compound characterized by a cyclobutane ring with a butyl group and a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-butylcyclobutanecarboxylic acid typically involves the formation of the cyclobutane ring followed by the introduction of the butyl and carboxylic acid groups. One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form the cyclobutane ring. This is followed by the addition of a carboxyl group through oxidation .

Industrial Production Methods: Industrial production methods for 3-butylcyclobutanecarboxylic acid are not well-documented in the literature. the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Butylcyclobutanecarboxylic acid undergoes various chemical reactions, primarily involving the carboxyl group. These include:

Common Reagents and Conditions:

    Bases: Sodium hydroxide or potassium hydroxide for neutralization.

    Alcohols and Catalysts: Methanol or ethanol with sulfuric acid for esterification.

    Amines: Various amines under suitable conditions for amide formation.

Major Products:

    Salts: Formed from neutralization reactions.

    Esters: Formed from esterification reactions.

    Amides: Formed from reactions with amines.

Scientific Research Applications

3-Butylcyclobutanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butylcyclobutanecarboxylic acid involves its interaction with molecular targets through its carboxyl group. This group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring’s strain also plays a role in its chemical behavior, enabling unique transformations and interactions .

Comparison with Similar Compounds

Uniqueness: 3-Butylcyclobutanecarboxylic acid is unique due to the presence of the butyl group, which imparts distinct chemical properties and potential applications compared to its simpler counterparts. The butyl group increases the compound’s hydrophobicity and may influence its reactivity and interactions in various environments.

Properties

CAS No.

66016-18-0

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-butylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H16O2/c1-2-3-4-7-5-8(6-7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

SBOOJIXNMWZCGM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(C1)C(=O)O

Origin of Product

United States

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